3-Pyridyl ether

Insect endocrinology Structure–activity relationship Juvenile hormone mimicry

3-Pyridyl ether (CAS 53258-95-0), systematically named 3,3′-oxybispyridine or bis(3-pyridyl) ether, is the unsubstituted parent scaffold of a therapeutically and radiochemically critical class of nicotinic acetylcholine receptor (nAChR) ligands. With molecular formula C₁₀H₈N₂O and molecular weight 172.18 g/mol, it serves as the minimal pharmacophoric element from which high-affinity, subtype-selective derivatives such as A-85380 and ABT-089 are elaborated.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
CAS No. 53258-95-0
Cat. No. B13943215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridyl ether
CAS53258-95-0
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)OC2=CN=CC=C2
InChIInChI=1S/C10H8N2O/c1-3-9(7-11-5-1)13-10-4-2-6-12-8-10/h1-8H
InChIKeyVZUJTDYSGISPLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridyl Ether (CAS 53258-95-0) – Core Scaffold Identity and Procurement Baseline


3-Pyridyl ether (CAS 53258-95-0), systematically named 3,3′-oxybispyridine or bis(3-pyridyl) ether, is the unsubstituted parent scaffold of a therapeutically and radiochemically critical class of nicotinic acetylcholine receptor (nAChR) ligands . With molecular formula C₁₀H₈N₂O and molecular weight 172.18 g/mol, it serves as the minimal pharmacophoric element from which high-affinity, subtype-selective derivatives such as A-85380 and ABT-089 are elaborated . Its procurement as a discrete building block is essential for structure–activity relationship (SAR) studies, radiotracer development, and coordination chemistry applications where the intact 3,3′-oxybispyridine connectivity must be preserved without additional substituent interference .

1

Core pharmacophore for α4β2 nAChR ligand elaboration

2

Unsubstituted parent scaffold – preserves 3,3′-oxybispyridine connectivity

3

Compatible with SAR, radiotracer, and coordination chemistry workflows

Why 3-Pyridyl Ether (CAS 53258-95-0) Cannot Be Replaced by In-Class Analogues Without Quantitative Consequence


Attempts to substitute 3-pyridyl ether with other pyridyl ether isomers or with the unmodified parent heterocycle in nAChR-targeted applications consistently produce order-of-magnitude losses in affinity, selectivity, or functional efficacy because the 3-pyridyloxy motif defines both the pharmacophoric geometry and the electronic surface required for α4β2 subtype recognition . Specifically, 2- and 4-pyridyl ether regioisomers are biologically inert in metamorphosis assays, and even single-atom chalcogen replacement (O → S) alters the coordination topology from molecular strands to sheets, fundamentally changing the material properties of derived metal–organic complexes . A generic procurement decision that overlooks these positional and heteroatom constraints will therefore invalidate SAR continuity and compromise experimental reproducibility.

Target3-Pyridyl ether
Substitute2- or 4-pyridyl ether regioisomersRegioisomer shift may yield biologically inert compound in insect endocrinology assays
Target3,3′-Oxybispyridine (O-linker)
Substitute3,3′-Thiobispyridine (S-linker)Chalcogen replacement may alter coordination topology from 1D strands to 2D sheets
Target3-Pyridyl ether pharmacophore
SubstituteUnmodified pyridine or non-ether analoguesLack of 3-pyridyloxy motif may lead to order-of-magnitude loss in nAChR affinity

Quantitative Differentiation Evidence for 3-Pyridyl Ether (CAS 53258-95-0) vs. Closest Comparators


Positional Isomer Specificity: Only the 3-Pyridyl Ether Regioisomer Retains Biological Activity in Insect Metamorphosis Assays

In systematic SAR studies, the 3-pyridyl ether regioisomer (the connectivity present in CAS 53258-95-0) is the exclusive active configuration; both 2-pyridyl and 4-pyridyl ether isomers are completely inactive . This positional requirement is absolute and provides a binary differentiation criterion.

Positional Isomer Activity
Head-to-head
Activity abolished upon regioisomer shift
Regioisomer identity is essential for bioactivity
Reported in Bombyx mori larval immersion assay
Insect endocrinology Structure–activity relationship Juvenile hormone mimicry

Subnanomolar α4β2 nAChR Affinity and 84-Fold Subtype Selectivity of the 3-Pyridyl Ether Pharmacophore Relative to Ganglionic nAChRs

The 3-pyridyl ether pharmacophore imparts extraordinary α4β2 binding affinity and subtype discrimination. A-85380 (3-[(S)-2-azetidinylmethoxy]pyridine) binds rat brain α4β2 nAChRs with Ki ≈ 50 pM and stimulates ion flux with 163% efficacy relative to nicotine . A-84543 (3-(1-methyl-2(S)-pyrrolidinylmethoxy)pyridine) achieves 84-fold selectivity for human α4β2 over ganglionic-type nAChRs . For broader comparison, nicotine itself shows an α3β4/α4β2 selectivity ratio of only 50, whereas A-84543 reaches 1,357 .

α4β2 Affinity & Selectivity
Cross-study comparable
Ki ≈ 50 pM
Selectivity ratio 1,357 (α3β4/α4β2)
Supports α4β2 probe development with reported high selectivity
Versus nicotine Ki 7.4 nM, selectivity 50
Nicotinic acetylcholine receptor Subtype selectivity Radioligand binding

Functional Dopamine vs. Acetylcholine Release Discrimination by 3-Pyridyl Ether ABT-089 vs. (–)-Nicotine

ABT-089 (2-methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine), a 3-pyridyl ether derivative, differentially modulates neurotransmitter release compared to (–)-nicotine. While both compounds facilitate ACh release with similar potency, ABT-089 is 27.5-fold less potent than nicotine at stimulating dopamine release, demonstrating a functionally selective profile that reduces abuse liability .

Functional Selectivity
Head-to-head
ACh release: 3-fold less potent than nicotine
Dopamine release: 27.5-fold less potent
Differential neurotransmitter release profile reported
Rat striatal synaptosomes; ABT-089 vs. (–)-nicotine
Neurotransmitter release Functional selectivity Cholinergic channel modulator

Procurement-Driven Application Scenarios for 3-Pyridyl Ether (CAS 53258-95-0)


Medicinal Chemistry SAR Campaigns Targeting α4β2 nAChR Subtype Selectivity

The 3-pyridyl ether core is the validated starting point for synthesizing ligands with picomolar α4β2 affinity and >1,000-fold selectivity over α3β4 and α7 subtypes. Academic and industrial medicinal chemistry groups procuring CAS 53258-95-0 can elaborate the scaffold via C5-halogenation or aminoalkylation to generate focused libraries, leveraging the quantitative structure–activity relationships established by hologram QSAR on 28 derivatives .

PET/SPECT Radiotracer Development for Cerebral nAChR Imaging

The 3-pyridyl ether scaffold is the foundation of clinically translated PET radioligands such as [¹¹C]A-85380 and 2-[¹⁸F]fluoro-A-85380. Procurement of the unsubstituted bis(3-pyridyl) ether enables the synthesis of radiolabeling precursors and cold reference standards essential for IND-enabling studies, where subtype selectivity for α4β2 over α7 (Ki ratio > 1,000) directly determines imaging contrast .

Juvenile Hormone Mimic Discovery for Insect Growth Regulation

Only the 3-pyridyl ether regioisomer (the connectivity of CAS 53258-95-0) induces precocious metamorphosis in lepidopteran larvae; 2- and 4-pyridyl ethers are completely inactive. Agricultural chemistry programs can use the parent compound as a validated positive-control scaffold to screen novel 5-substituted phenoxyalkyl derivatives, with the 5-(4-propylphenoxy)pentyl analogue serving as the benchmark for activity optimization .

Coordination Polymer and Supramolecular Strand Construction

3,3′-Oxybispyridine functions as a bent bis(monodentate) ligand that directs the formation of 1D molecular strands with silver(I) triflate, in contrast to the 2D sheet architectures obtained with the thioether analogue. Materials scientists procuring CAS 53258-95-0 for crystal engineering can exploit this predictable angular geometry to design low-dimensional coordination networks with tunable luminescent or electronic properties .

Application
Selection Property
Validation Focus
α4β2 nAChR SAR studies
3-Pyridyl ether core with reported subtype selectivity profile
Selectivity assays (α4β2 vs α3β4/α7)
PET/SPECT tracer synthesis
Unsubstituted bis(3-pyridyl) ether as precursor scaffold
Imaging contrast via α4β2 subtype selectivity
Insect growth regulation research
3-Pyridyl ether regioisomer as active scaffold
Activity screening vs. inactive 2-/4-regioisomers
Metal–organic coordination networks
Bent bis(monodentate) 3,3′-oxybispyridine connectivity
1D strand vs. 2D sheet topology control
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